molecular formula C17H15NO3 B5123582 4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid

4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid

Cat. No. B5123582
M. Wt: 281.30 g/mol
InChI Key: OVFIHTXGGYGQLT-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid is a chemical compound that has been used extensively in scientific research. It is also known as Diphenylmethylidenemalononitrile or DPMN. This compound is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of polymers, pharmaceuticals, and other organic compounds.

Scientific Research Applications

4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid has been used extensively in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including polymers and pharmaceuticals. It has also been used in the development of new synthetic methodologies. Additionally, it has been used in the study of various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It has also been shown to be an effective catalyst in certain chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid have been studied extensively. It has been shown to have antimicrobial properties and has been used in the development of new antibiotics. It has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid in lab experiments include its versatility and high yield. It is also relatively easy to synthesize and purify. However, the limitations of using this compound include its toxicity and potential for environmental harm.

Future Directions

There are several future directions for research involving 4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid. One area of research is the development of new synthetic methodologies using this compound. Another area of research is the study of its antimicrobial and anti-inflammatory properties and its potential use in the development of new antibiotics and anti-inflammatory drugs. Additionally, research could be conducted on the potential environmental impact of this compound and ways to mitigate any harm.

Synthesis Methods

The synthesis of 4-[(diphenylmethyl)amino]-4-oxo-2-butenoic acid involves the reaction between diphenylacetonitrile and malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of the desired product. The yield of this reaction is typically high, and the purity of the final product can be achieved through recrystallization.

properties

IUPAC Name

(Z)-4-(benzhydrylamino)-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-15(11-12-16(20)21)18-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H,(H,18,19)(H,20,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFIHTXGGYGQLT-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(benzhydrylamino)-4-oxobut-2-enoic acid

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